Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
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Overview
Description
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is a platinum-based compound that has garnered significant interest in the fields of chemistry and medicine. This compound is known for its unique structure, which includes a platinum center coordinated with 1,2-cyclopentanediamine and ethanedioate ligands. The specific stereochemistry of the compound, denoted by (1S-trans), plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) typically involves the reaction of platinum precursors with 1,2-cyclopentanediamine and ethanedioic acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is achieved. Commonly, the platinum precursor used is potassium tetrachloroplatinate(II), which reacts with 1,2-cyclopentanediamine in an aqueous medium. The ethanedioate ligand is then introduced to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state platinum complexes.
Reduction: It can also be reduced to form lower oxidation state platinum species.
Substitution: Ligand substitution reactions are common, where the ethanedioate or cyclopentanediamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or carboxylates under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions result in new platinum complexes with different ligands.
Scientific Research Applications
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins.
Industry: The compound is used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The specific molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based compound used in cancer therapy.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: A platinum compound with a 1,2-diaminocyclohexane ligand.
Uniqueness
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is unique due to its specific ligand structure and stereochemistry This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other platinum-based compounds
Properties
CAS No. |
77398-68-6 |
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Molecular Formula |
C7H12N2O4Pt |
Molecular Weight |
383.27 g/mol |
IUPAC Name |
(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
LZJWIMXWNAOSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
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